

Hdac6-IN-26 (Compound 23): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hdac6-IN-26

Cat. No.: B12376274

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **Hdac6-IN-26** (also referred to as compound 23), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This guide synthesizes available data on its biological activity, mechanism of action, and the experimental protocols utilized in its evaluation.

Core Compound Data

Parameter	Value	Reference
Compound Name	Hdac6-IN-26 (compound 23)	[1][2]
CAS Number	2991427-19-9	[1]
Molecular Formula	C13H12N8O	[1]
Molecular Weight	296.29 g/mol	[1]
Chemical Structure	<chem>O=C(C1=CN=C(CN2N=NC(C3=CC=CC=N3)=N2)C=C1)NN</chem>	[1]
Appearance	White to off-white solid	[1]

Quantitative Biological Data

Currently, specific IC50 values and other quantitative biological data for **Hdac6-IN-26** are not readily available in publicly accessible research literature. The primary reference associated

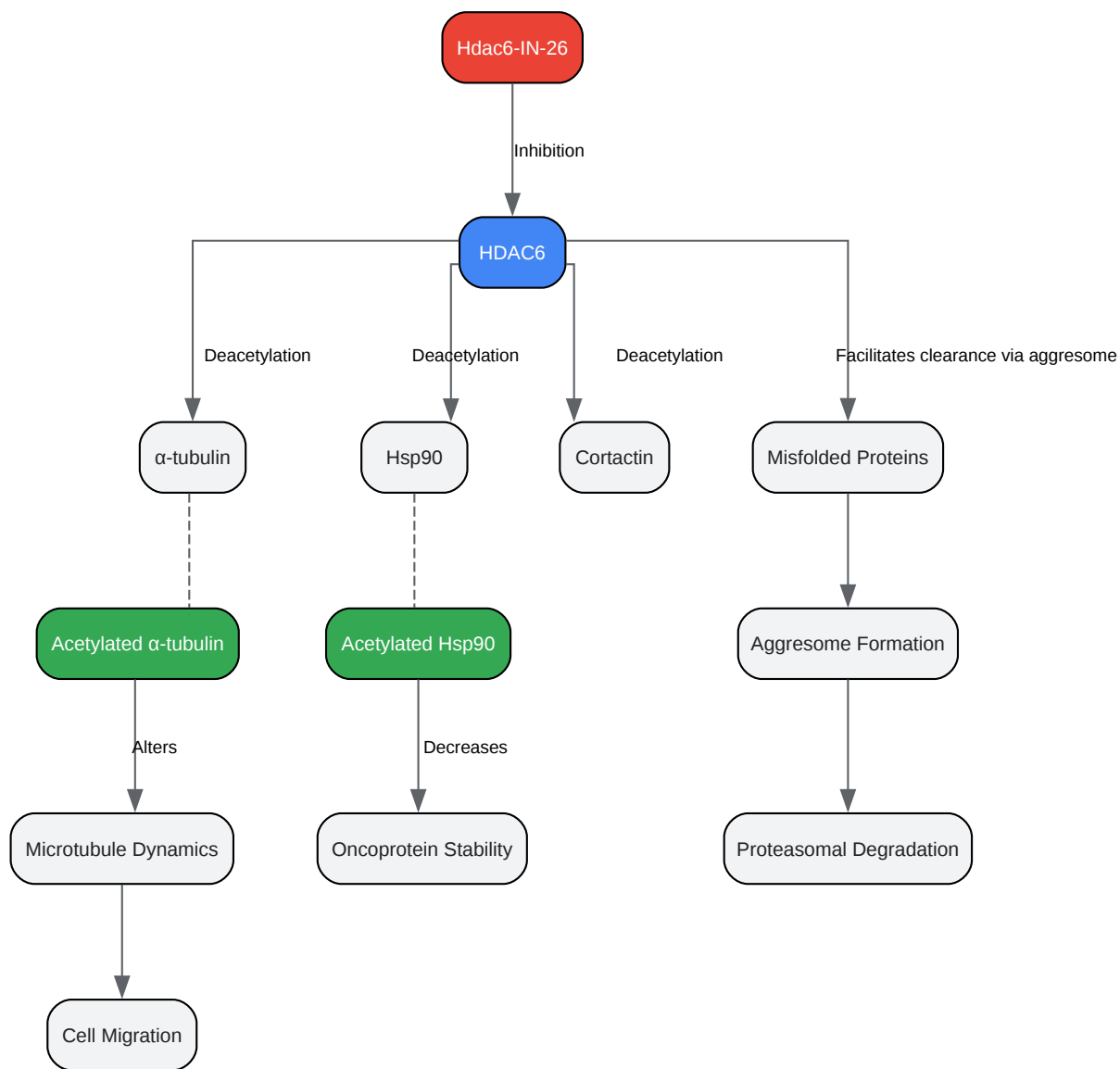
with this compound, "Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism" by Ripa L et al. (2023), focuses on a series of 2-(difluoromethyl)-1,3,4-oxadiazole-based inhibitors, and it is not confirmed that **Hdac6-IN-26** is part of this series.[1] The designation "compound 23" appears in other publications in the context of different chemical scaffolds, leading to potential ambiguity. Therefore, a definitive quantitative profile for **Hdac6-IN-26** cannot be provided at this time.

Mechanism of Action and Signaling Pathways

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3][4] Its substrates include α -tubulin, cortactin, and Hsp90.[3][5] By targeting HDAC6, **Hdac6-IN-26** is presumed to modulate these pathways.

The inhibition of HDAC6 leads to the hyperacetylation of its substrates. For instance, the hyperacetylation of α -tubulin affects microtubule dynamics, which is critical for cell migration, and intracellular transport.[5][6] The inhibition of Hsp90 deacetylation by HDAC6 inhibitors can lead to the destabilization and degradation of Hsp90 client proteins, many of which are oncoproteins.[7] Furthermore, HDAC6 is involved in the aggresome pathway, a cellular mechanism for clearing misfolded proteins.[3] By inhibiting HDAC6, compounds like **Hdac6-IN-26** may interfere with this protein degradation pathway, which is a potential therapeutic strategy for certain cancers and neurodegenerative diseases.

Hypothesized Signaling Pathway Inhibition by **Hdac6-IN-26**



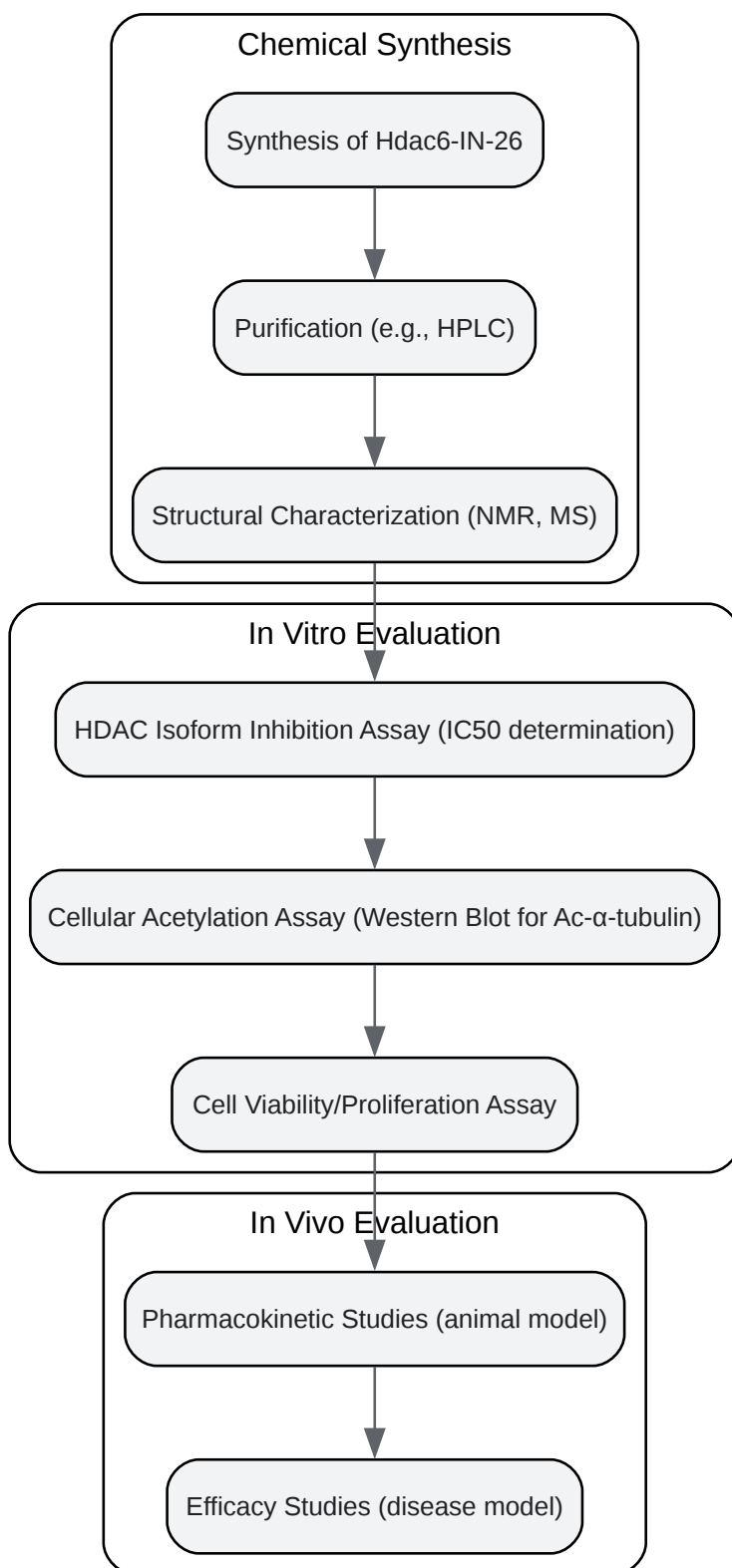
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Caption: Hypothesized mechanism of **Hdac6-IN-26** action.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Hdac6-IN-26** are not publicly available. However, based on standard methodologies in the field of HDAC inhibitor research, the following outlines the likely experimental workflows.

General Workflow for Synthesis and Evaluation of a Novel HDAC6 Inhibitor



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